molecular formula C13H27NO B15282361 (1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol

(1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol

Cat. No.: B15282361
M. Wt: 213.36 g/mol
InChI Key: MFUGKTIQGRZXGL-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a diisobutylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the starting material.

    Reductive Amination: Cyclopentanone undergoes reductive amination with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of N-substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

(1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Diisobutylamino)cyclopentan-1-ol: A diastereomer with different stereochemistry.

    (1S,2R)-2-(Diisobutylamino)cyclopentan-1-ol: Another diastereomer with different stereochemistry.

    (1S,2S)-2-(Diisobutylamino)cyclopentan-1-ol: A diastereomer with different stereochemistry.

Uniqueness

(1R,2R)-2-(Diisobutylamino)cyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for specific applications where chirality plays a crucial role.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

(1R,2R)-2-[bis(2-methylpropyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C13H27NO/c1-10(2)8-14(9-11(3)4)12-6-5-7-13(12)15/h10-13,15H,5-9H2,1-4H3/t12-,13-/m1/s1

InChI Key

MFUGKTIQGRZXGL-CHWSQXEVSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)[C@@H]1CCC[C@H]1O

Canonical SMILES

CC(C)CN(CC(C)C)C1CCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.